

# Technical Support Center: Troubleshooting False-Positive Pafolacianine Signals in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pafolacianine |           |
| Cat. No.:            | B10815510     | Get Quote |

Welcome to the technical support center for **pafolacianine**-based fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the sources of false-positive **pafolacianine** signals in tissue. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of **pafolacianine** and its intended target?

**Pafolacianine** is a fluorescent imaging agent designed to target Folate Receptor alpha (FR $\alpha$ ), a protein that is overexpressed on the surface of various cancer cells, including ovarian and lung cancer.[1] It is a conjugate of a folate analog and a near-infrared (NIR) fluorescent dye.[2] Upon intravenous administration, **pafolacianine** binds to FR $\alpha$ -expressing cells with high affinity.[3] These cells then internalize the agent through receptor-mediated endocytosis, leading to an accumulation of the fluorescent dye within the target cancer tissue.[4][5] When illuminated with a specific NIR light imaging system, the dye fluoresces, allowing for real-time visualization of malignant lesions during surgery.

Q2: What are the main sources of false-positive **pafolacianine** signals?

The two primary sources of false-positive **pafolacianine** signals are:



- Binding to Folate Receptor beta (FRβ) on Activated Macrophages: Pafolacianine can also bind to Folate Receptor beta (FRβ), which shares a high degree of similarity with FRα. FRβ is primarily expressed on activated macrophages, which are often present in areas of inflammation, such as granulomas, and within the tumor microenvironment. This can lead to fluorescent signals in non-cancerous, inflamed tissues and lymph nodes, which is a significant contributor to the false-positive rate.
- Expression of Folate Receptor alpha (FRα) in Normal Tissues: While FRα is overexpressed in many cancers, it is also expressed at lower levels in some normal tissues. Tissues known to express FRα include the fallopian tubes, kidneys, lungs, and choroid plexus. This can result in a background signal in these tissues that may be misinterpreted as malignant.

Q3: What are the reported false-positive rates of **pafolacianine** in clinical trials?

In a phase III study for ovarian cancer, the patient-level false-positive rate of **pafolacianine** with NIR fluorescent light for detecting ovarian cancer lesions was 20.2%. In the ELUCIDATE trial for lung cancer, the false-positive rate for detecting cancerous tissue was 25.9%. It is important to note that these rates can be influenced by the patient population and the specific surgical procedure.

# Troubleshooting Guides Issue 1: High background fluorescence in non-target tissues.

Possible Cause: High background fluorescence can be caused by tissue autofluorescence or non-specific uptake of **pafolacianine**. Autofluorescence is the natural emission of light by biological structures, which can interfere with the detection of the specific **pafolacianine** signal.

#### **Troubleshooting Steps:**

Optimize Imaging Wavelengths: Pafolacianine fluoresces in the near-infrared (NIR) spectrum (peak emission around 796 nm), a range where tissue autofluorescence is generally lower compared to the visible spectrum. Ensure your imaging system is equipped with the appropriate filters to specifically capture the emission from pafolacianine while minimizing the collection of autofluorescence from shorter wavelengths.



- Implement Background Subtraction: If your imaging system allows, utilize software features
  for background subtraction. This involves capturing an image of the tissue before
  pafolacianine administration or of a region known to be negative to establish a baseline
  autofluorescence profile, which can then be subtracted from the pafolacianine image.
- Adhere to Recommended Administration Protocol: The recommended dose of pafolacianine is 0.025 mg/kg administered intravenously over 60 minutes, 1 to 9 hours before surgery.
   Deviating from this protocol could affect the signal-to-background ratio.
- Dietary Considerations: For preclinical studies, certain components in standard rodent chow
  can increase autofluorescence. Switching to a purified diet for a period before imaging can
  significantly reduce this background noise.

# Issue 2: Fluorescent signal observed in lymph nodes and inflamed tissues.

Possible Cause: This is likely due to the binding of **pafolacianine** to FR $\beta$  expressed on activated macrophages present in these tissues.

#### **Troubleshooting Steps:**

- Histopathological Confirmation: The most definitive way to confirm the nature of a fluorescent signal is through histopathological analysis of the excised tissue. This will determine if the signal originates from malignant cells or from an inflammatory infiltrate.
- Immunohistochemistry (IHC) for FRα and FRβ: To further characterize the source of the signal, perform IHC on the tissue sections using specific antibodies for FRα and FRβ. This will help to differentiate between FRα-mediated uptake in cancer cells and FRβ-mediated uptake in macrophages.
- Consider Signal Intensity and Morphology: While not definitive, there may be subtle
  differences in the characteristics of true-positive and false-positive signals. Malignant lesions
  may exhibit a more intense and well-defined fluorescence compared to the more diffuse
  signal that might be observed in areas of inflammation. However, this should be interpreted
  with caution and always confirmed with pathology.



## **Data Presentation**

Table 1: False-Positive Rates of **Pafolacianine** in Clinical Trials

| Cancer Type    | Clinical Trial             | False-Positive Rate | Confidence Interval |
|----------------|----------------------------|---------------------|---------------------|
| Ovarian Cancer | Phase III<br>(NCT03180307) | 20.2%               | 13.7% - 28.0%       |
| Lung Cancer    | ELUCIDATE (Phase 3)        | 25.9%               | 18.2% - 35.2%       |

Table 2: Folate Receptor Expression in Selected Human Tissues



| Tissue Type              | Folate Receptor<br>Alpha (FRα)<br>Expression | Folate Receptor<br>Beta (FRβ)<br>Expression | Potential for<br>Pafolacianine<br>Signal                 |
|--------------------------|----------------------------------------------|---------------------------------------------|----------------------------------------------------------|
| Malignant Tissues        |                                              |                                             |                                                          |
| Ovarian Carcinoma        | High                                         | Low to Moderate (on TAMs)                   | High (True Positive)                                     |
| Lung Adenocarcinoma      | High                                         | Moderate (on TAMs)                          | High (True Positive)                                     |
| Normal/Benign<br>Tissues |                                              |                                             |                                                          |
| Fallopian Tube           | Moderate                                     | Low                                         | Moderate (Potential False Positive)                      |
| Kidney                   | Low to Moderate                              | Low                                         | Low to Moderate<br>(Potential False<br>Positive)         |
| Lung                     | Low                                          | Low                                         | Low (Potential False<br>Positive)                        |
| Activated<br>Macrophages | Low/Absent                                   | High                                        | High (Potential False<br>Positive in inflamed<br>tissue) |
| Resting Macrophages      | Low/Absent                                   | Low/Absent                                  | Low                                                      |

Note: Expression levels are generalized and can vary between individuals and specific tissue states. TAMs = Tumor-Associated Macrophages.

# **Experimental Protocols**

Protocol 1: Immunohistochemistry for Folate Receptor Alpha (FR $\alpha$ ) and Beta (FR $\beta$ ) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues



This protocol provides a general guideline for the immunohistochemical staining of FR $\alpha$  and FR $\beta$ . Optimization may be required for specific antibodies and tissue types.

#### Materials:

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for blocking endogenous peroxidase
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibodies: Mouse anti-human FRα, Mouse anti-human FRβ
- HRP-conjugated secondary antibody (e.g., Goat anti-mouse HRP)
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
  - Rinse in distilled water.
- Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's instructions.



- Allow slides to cool to room temperature.
- Rinse with PBS.
- · Peroxidase Blocking:
  - Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with PBS.
- Blocking:
  - Incubate slides in blocking buffer for 30-60 minutes at room temperature to reduce nonspecific antibody binding.
- · Primary Antibody Incubation:
  - $\circ$  Incubate slides with primary antibodies against FR $\alpha$  and FR $\beta$  (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
  - Include a negative control slide incubated with isotype control antibody.
- Secondary Antibody Incubation:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate slides with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection:
  - Rinse slides with PBS (3 x 5 minutes).
  - Incubate slides with DAB substrate solution until the desired brown color develops.
  - Rinse with distilled water to stop the reaction.
- Counterstaining and Mounting:



- Counterstain with hematoxylin.
- Dehydrate through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.

## **Visualizations**



Click to download full resolution via product page

Workflow for investigating a pafolacianine signal.



Click to download full resolution via product page

Mechanism of true and false-positive **pafolacianine** signals.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Pafolacianine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tumor-specific activation of folate receptor beta enables reprogramming of immune cells in the tumor microenvironment [frontiersin.org]
- 4. Intraoperative Tumor Detection Using Pafolacianine PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraoperative Tumor Detection Using Pafolacianine [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting False-Positive Pafolacianine Signals in Tissue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815510#sources-of-false-positive-pafolacianine-signals-in-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com